N1-(3-fluoro-4-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide
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Overview
Description
N1-(3-fluoro-4-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide is a synthetic compound characterized by the presence of a fluorinated aromatic ring and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide typically involves the reaction of 3-fluoro-4-methylaniline with oxalyl chloride to form an intermediate, which is then reacted with 4-methylpiperazine. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(3-fluoro-4-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N1-(3-fluoro-4-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The fluorinated aromatic ring and piperazine moiety contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-chloro-4-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide
- N1-(3-bromo-4-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide
- N1-(3-fluoro-4-methylphenyl)-N2-(4-ethylpiperazin-1-yl)oxalamide
Uniqueness
N1-(3-fluoro-4-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-N'-(4-methylpiperazin-1-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN4O2/c1-10-3-4-11(9-12(10)15)16-13(20)14(21)17-19-7-5-18(2)6-8-19/h3-4,9H,5-8H2,1-2H3,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBARBIPNELGAEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NN2CCN(CC2)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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